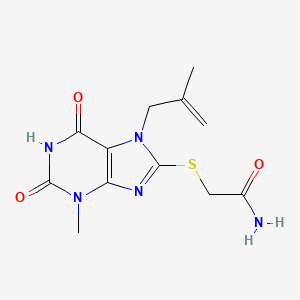

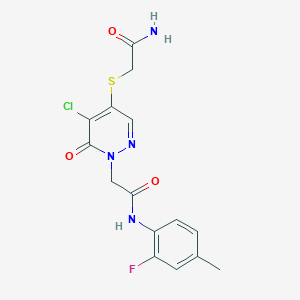

![molecular formula C6H2Cl2N2O2S2 B2743262 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride CAS No. 127720-93-8](/img/structure/B2743262.png)

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is a chemical compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is also known by its IUPAC name, 7-chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis, characterisation, and application of a library of 26 donor-acceptor (D-A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study mentioned the precipitation of a large number of white solids, which were filtered to give sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is represented by the InChI code: 1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a library of 26 D-A compounds based on the BTZ group . These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride include a molecular weight of 269.13 and a melting point of 116-118 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity : A derivative of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized and demonstrated anti-tobacco mosaic virus activity, suggesting potential in antiviral applications (Chen et al., 2010).

Thiadiazole Derivatives in Medicinal Chemistry : This compound is used in the creation of various thiadiazole derivatives. For instance, chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues were synthesized and evaluated for anti-HIV activity, with certain compounds showing promise as antiviral agents (Shafique et al., 2018).

Anticonvulsant Activity : Indazole substituted-1,3,4-thiadiazole derivatives, synthesized using 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, have shown significant anticonvulsant activity. This suggests its use in developing new treatments for seizure disorders (Harish et al., 2013).

Cancer Research : Certain derivatives, like sulfonamide based 2,5-disubstituted-1,3,4-thiadiazole, have been explored for their potential as carbonic anhydrase inhibitors and show anticancer activity. These compounds inhibit the growth of human colon, lung, and breast cancer cell lines, indicating their potential in cancer therapy (Abas et al., 2021).

Antifungal Properties : Sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have been synthesized using this compound. These derivatives have been studied for their antifungal properties, indicating potential applications in agriculture or medicine (Xu et al., 2011).

Propiedades

IUPAC Name |

4-chloro-2,1,3-benzothiadiazole-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXZVNDTFXOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

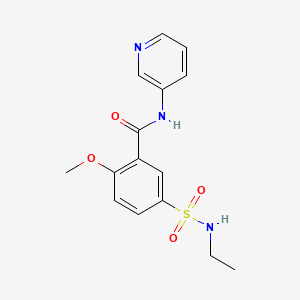

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)

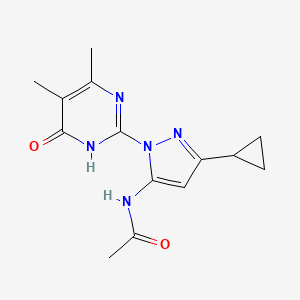

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

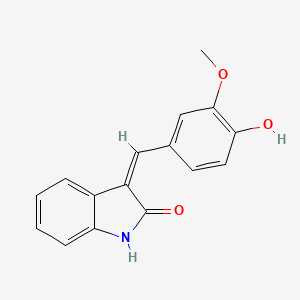

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)